molecular formula C141H224N46O29S3 B549847 Lactoferricin B CAS No. 146897-68-9

Lactoferricin B

Numéro de catalogue: B549847
Numéro CAS: 146897-68-9
Poids moléculaire: 3123.8 g/mol
Clé InChI: PHEGMCHJJYMADA-IKGCZBKSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lactoferrin 17-41, known as lactoferricin B (LfcinB), corresponds to residues 17-41 of bovine lactoferrin, has antimicrobial and antitumor activities.

Propriétés

Numéro CAS

146897-68-9

Formule moléculaire

C141H224N46O29S3

Poids moléculaire

3123.8 g/mol

Nom IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,9S,12S,15S,18S,21S,24S,27S,30S,33S,36S,39R,44R,47S,50S,53S,56S)-39-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-12,15-bis(4-aminobutyl)-27-(3-amino-3-oxopropyl)-50-[(2S)-butan-2-yl]-21,33,36-tris(3-carbamimidamidopropyl)-47-[(1R)-1-hydroxyethyl]-53-(hydroxymethyl)-24,30-bis(1H-indol-3-ylmethyl)-3-methyl-9-(2-methylpropyl)-18-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,46,49,52,55-heptadecaoxo-41,42-dithia-1,4,7,10,13,16,19,22,25,28,31,34,37,45,48,51,54-heptadecazabicyclo[54.3.0]nonapentacontane-44-carbonyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C141H224N46O29S3/c1-11-77(6)111-133(212)186-112(80(9)189)134(213)183-106(130(209)184-110(76(4)5)132(211)176-97(49-32-61-161-141(155)156)120(199)170-93(45-28-57-157-137(147)148)116(195)166-78(7)113(192)180-103(136(215)216)66-82-36-16-13-17-37-82)74-219-218-73-105(182-123(202)90(42-22-25-54-142)167-114(193)87(145)65-81-34-14-12-15-35-81)129(208)173-95(47-30-59-159-139(151)152)118(197)171-96(48-31-60-160-140(153)154)122(201)178-102(68-84-70-163-89-41-21-19-39-86(84)89)127(206)174-98(51-52-108(146)190)124(203)179-101(67-83-69-162-88-40-20-18-38-85(83)88)126(205)172-94(46-29-58-158-138(149)150)119(198)175-99(53-63-217-10)125(204)169-91(43-23-26-55-143)117(196)168-92(44-24-27-56-144)121(200)177-100(64-75(2)3)115(194)164-71-109(191)165-79(8)135(214)187-62-33-50-107(187)131(210)181-104(72-188)128(207)185-111/h12-21,34-41,69-70,75-80,87,90-107,110-112,162-163,188-189H,11,22-33,42-68,71-74,142-145H2,1-10H3,(H2,146,190)(H,164,194)(H,165,191)(H,166,195)(H,167,193)(H,168,196)(H,169,204)(H,170,199)(H,171,197)(H,172,205)(H,173,208)(H,174,206)(H,175,198)(H,176,211)(H,177,200)(H,178,201)(H,179,203)(H,180,192)(H,181,210)(H,182,202)(H,183,213)(H,184,209)(H,185,207)(H,186,212)(H,215,216)(H4,147,148,157)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t77-,78-,79-,80+,87-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,110-,111-,112-/m0/s1

Clé InChI

PHEGMCHJJYMADA-IKGCZBKSSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=CC=C7)N

SMILES isomérique

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CO)C)CC(C)C)CCCCN)CCCCN)CCSC)CCCNC(=N)N)CC3=CNC4=CC=CC=C43)CCC(=O)N)CC5=CNC6=CC=CC=C65)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC7=CC=CC=C7)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)O)[C@@H](C)O

SMILES canonique

CCC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CO)C)CC(C)C)CCCCN)CCCCN)CCSC)CCCNC(=N)N)CC3=CNC4=CC=CC=C43)CCC(=O)N)CC5=CNC6=CC=CC=C65)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=CC=C7)N)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC8=CC=CC=C8)C(=O)O)C(C)O

Séquence

One Letter Code: FKCRRWQWRMKKLGAPSITCVRRAF (Disulfide bridge: Cys3-Cys20)

Synonymes

lactoferricin
lactoferricin B

Origine du produit

United States

Structural Biology and Biophysical Characterization of Lactoferricin B

Primary Amino Acid Sequence Analysis and Characterization

Lactoferricin (B1576259) B is a peptide comprising 25 amino acid residues, corresponding to residues 17–41 of bovine lactoferrin acs.orgnih.govnih.govusbio.netwikipedia.orgrcsb.orgnovusbio.comhoelzel-biotech.comdpi.qld.gov.aucymitquimica.comcdnsciencepub.comexplorationpub.com. The sequence is characterized by a high content of basic amino acids, including arginine (Arg) and lysine (B10760008) (Lys), which contribute to its positive charge at physiological pH usbio.netnovusbio.comhoelzel-biotech.comcymitquimica.com. Additionally, it contains several aromatic residues, notably tryptophan (Trp) and phenylalanine (Phe), which play crucial roles in its structural and functional properties acs.orgnih.govusbio.netrcsb.orgnovusbio.comhoelzel-biotech.comcymitquimica.comcdnsciencepub.com. The peptide also contains two cysteine (Cys) residues usbio.netnovusbio.comhoelzel-biotech.comdpi.qld.gov.aucymitquimica.comfrontiersin.org.

Table 2.1: Key Amino Acid Residues and Hydrophobic Character of Lactoferricin B

Residue PositionAmino AcidClassificationNotes
1PheHydrophobicAromatic
3CysHydrophobicContains thiol group; can form disulfide bond
6TrpHydrophobicAromatic, indole (B1671886) ring
8TrpHydrophobicAromatic, indole ring
16ProHydrophobicCyclic amino acid
18IleHydrophobicBranched aliphatic
20CysHydrophobicContains thiol group; can form disulfide bond

(Note: This table highlights key residues identified for their hydrophobic contribution and structural roles. The full sequence is FKCRRWQWRMKKLGAPSITCVRRAF.)

Secondary and Tertiary Conformations in Solution and Membrane-Mimetic Environments

The three-dimensional structure of this compound in solution has been extensively investigated using various biophysical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy. These studies reveal a dynamic peptide capable of adopting different conformations depending on its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Two-dimensional ¹H NMR spectroscopy has been instrumental in determining the solution structure of this compound acs.orgnih.govrcsb.org. These investigations have revealed that in aqueous solution, the peptide adopts a conformation characterized by a "somewhat distorted antiparallel β-sheet" acs.orgnih.govrcsb.org. This structure contrasts with the α-helical conformation observed for the N-terminal residues (1–13) within the intact bovine lactoferrin molecule acs.orgnih.govrcsb.org. NMR studies suggest that this N-terminal region of this compound exhibits conformational flexibility, capable of adopting either a helical or a sheet-like conformation, a characteristic also noted in amyloidogenic proteins and β-peptides acs.orgnih.govrcsb.org. The NMR structure clearly defines an extended hydrophobic surface composed of specific residues, surrounded by hydrophilic and positively charged amino acids, contributing to the peptide's amphipathic nature acs.orgnih.govrcsb.org.

Table 2.2.1: Key Structural Features Identified by NMR Spectroscopy

FeatureDescriptionReference(s)
Overall ConformationSomewhat distorted antiparallel β-sheet in aqueous solution. acs.orgnih.govrcsb.org
N-terminal Region (1-13)Can adopt helical or sheet-like conformations, contrasting with its α-helical state in intact lactoferrin. acs.orgnih.govrcsb.org
Hydrophobic Surface ResiduesPhe1, Cys3, Trp6, Trp8, Pro16, Ile18, Cys20. These residues form a well-defined hydrophobic surface. acs.orgnih.govrcsb.org
Amphipathic CharacterFormed by the arrangement of hydrophobic residues surrounded by hydrophilic and positively charged residues. acs.orgnih.govrcsb.org
Relevance to Membrane InteractionThe solution structure is considered more relevant to membrane interactions than the structure observed in intact lactoferrin. acs.orgnih.gov

Circular Dichroism (CD) Spectroscopy for Conformational Dynamics

Circular Dichroism (CD) spectroscopy provides insights into the secondary structure content of this compound researchgate.netnih.govresearchgate.netnih.govnih.govresearchgate.net. Studies using CD have indicated that the secondary structure of LfcinB is largely independent of environmental conditions, with a low helical population (less than 10%), and the remaining structure being approximately equally distributed between unstructured regions and β-sheet structures researchgate.net. In aqueous solution, this compound adopts an amphipathic β-hairpin structure, a conformation that is largely preserved in membrane-mimicking solvents researchgate.netnih.gov. However, differences in the dynamic behavior of the side chains of tryptophan residues have been observed in membrane-mimicking environments, suggesting these residues may play a role in anchoring the peptide to membranes nih.gov.

Table 2.2.2: Secondary Structure Content of this compound (Estimated from CD Spectra)

ConditionHelical Content (%)β-Sheet Content (%)Unstructured Content (%)NotesReference(s)
Aqueous Solution< 10%~45-50%~45-50%Predominantly β-sheet and unstructured; stable conformation. researchgate.net
Membrane-Mimicking SolventLowVariableVariablePreserves β-hairpin structure; differences in Trp side-chain dynamics observed. researchgate.netnih.gov

(Note: Specific percentages can vary slightly between studies and conditions. The data presented here reflects general findings.)

Role of Intramolecular Disulfide Bonds in Structural Integrity

This compound contains two cysteine residues that have the potential to form an intramolecular disulfide bond, thereby creating a nearly cyclical peptide structure usbio.netnovusbio.comhoelzel-biotech.comdpi.qld.gov.aucymitquimica.comfrontiersin.org. While the formation of this disulfide bond can enhance the peptide's proteolytic stability, it has been observed that the disulfide bond is not essential for its antimicrobial potency usbio.netnovusbio.comhoelzel-biotech.comdpi.qld.gov.aufrontiersin.org. In fact, the introduction of disulfide bonds may reduce antibacterial effectiveness by limiting the structural flexibility required for optimal membrane interaction and disruption frontiersin.org.

Amphipathic Character and Hydrophobic Surface Features

A defining characteristic of this compound is its amphipathic nature, which is crucial for its interaction with lipid bilayers acs.orgnih.govrcsb.org. This amphipathicity arises from the spatial arrangement of its amino acid residues, creating a distinct separation between hydrophobic and hydrophilic faces. The hydrophobic surface is primarily composed of residues such as Phe1, Cys3, Trp6, Trp8, Pro16, Ile18, and Cys20 acs.orgnih.govrcsb.org. These hydrophobic residues are strategically positioned to interact with the lipid core of microbial membranes, while the hydrophilic and positively charged residues are oriented towards the aqueous environment acs.orgnih.govrcsb.org. This structural feature facilitates the peptide's ability to insert into and disrupt bacterial membranes, a key mechanism of its antimicrobial action acs.orgnih.govrcsb.org.

Conformational Transitions and Stability

Compound List:

this compound (LfcinB)

Bovine Lactoferrin (Lf)

Human Lactoferrin (hLf)

Human Lactoferricin (LfcinH)

Lactoferrampin (Lfampin)

Structure Activity Relationship Sar Studies of Lactoferricin B and Its Derivatives

Impact of Peptide Length and Sequence Modifications on Activity

Analysis of Shorter Fragments

Truncation studies have been instrumental in identifying the minimal sequence requirements for LfcinB's antimicrobial action. The core active region of bovine lactoferricin (B1576259) is generally considered to be within the 17–31 amino acid sequence, which contains the crucial RRWQWR motif researchgate.netnih.govplos.orgsemanticscholar.org.

LfcinB(17–31): This 15-amino acid fragment is a well-studied derivative, often serving as a reference peptide. It retains significant antimicrobial activity, comparable to or even exceeding that of the full-length LfcinB in some assays nih.govresearchgate.netnih.gov. Research indicates that the tryptophan residues at positions 20 and 22 (within the RRWQWR motif) are particularly important for activity, with their size, shape, and aromatic character playing a critical role researchgate.netsemanticscholar.org.

LfcinB(17–31) vs. LfcinB(18–28) and LfcinB(17–34): Investigations into specific segments like LfcinB(18–28) and LfcinB(17–34) aim to pinpoint the precise residues essential for activity. While LfcinB(18–28) has shown weaker activity compared to other fragments, these studies collectively highlight the importance of the amphipathic nature and specific residue positioning within the C-terminal region of LfcinB for effective membrane interaction and disruption nih.gov.

Role of Unnatural Amino Acid Incorporations

The incorporation of unnatural amino acids into LfcinB analogs offers a strategy to enhance stability against proteases, improve membrane permeability, and modulate amphipathicity, thereby potentially increasing antimicrobial potency and therapeutic applicability.

D-Amino Acids: Replacing L-amino acids with their D-enantiomers can confer resistance to proteolytic degradation, a common limitation for therapeutic peptides. Studies have shown that D-enantiomers of LfcinB derivatives can exhibit enhanced or altered antimicrobial activity compared to their L-amino acid counterparts researchgate.net.

Other Non-natural Amino Acids: The introduction of various non-proteinogenic amino acids can fine-tune the peptide's physicochemical properties. For instance, modifications aimed at increasing tryptophan content or altering charge distribution have been explored to boost antimicrobial efficacy researchgate.netresearchgate.net.

Design and Evaluation of Symmetrical Amino Acid Sequences

Designing peptides with symmetrical arrangements of hydrophobic and hydrophilic residues can mimic or enhance the amphipathic structure characteristic of many antimicrobial peptides (AMPs). This structural feature is crucial for their ability to interact with and disrupt bacterial cell membranes.

Studies involving symmetrical sequences, such as the incorporation of alternating hydrophobic and charged amino acids, have shown promising results. For example, engineered peptides like KW-WK and FP-PF, derived from LfcinB(18–28), demonstrated robust antimicrobial activities, outperforming the parent peptide in some cases nih.gov. These symmetrical designs can optimize the peptide's interaction with anionic bacterial membranes, leading to enhanced membrane permeabilization and cell death.

Engineering of Novel Lactoferricin B Derivatives

Beyond SAR studies, researchers are actively engineering LfcinB into more complex architectures and hybrid molecules to achieve superior antimicrobial properties.

Development of Branched Peptide Architectures

Creating dimeric, tetrameric, or more complex branched structures of LfcinB or its active motifs can significantly enhance antimicrobial potency. This approach leverages the principle of polyvalency, where multiple copies of the active sequence increase the local concentration and avidity for bacterial targets.

Dimeric and Tetrameric Constructs: Peptides synthesized as dimers or tetramers, often incorporating the RRWQWR motif, have demonstrated substantially improved antibacterial activity compared to their monomeric counterparts nih.govmdpi.commdpi.comfrontiersin.orgrsc.orgnih.govresearchgate.net. For instance, dimeric peptides like (RRWQWR)2K-Ahx and tetrameric peptides like (RRWQWR)4K2Ahx2C2 have shown potent activity against various bacterial strains, including E. coli and S. aureus mdpi.commdpi.comfrontiersin.org. These multivalent structures can lead to more effective membrane disruption and pore formation.

Chimeric Peptide Constructs

Chimeric peptides, formed by combining LfcinB sequences with other antimicrobial peptides or functional domains, represent another avenue for creating potent and versatile antimicrobial agents. These hybrids can exhibit synergistic effects, broader spectra of activity, or improved physicochemical properties.

Lactoferricin-Lactoferrampin Chimeras: The fusion of LfcinB with Lactoferrampin, another antimicrobial peptide derived from lactoferrin, has yielded highly effective chimeric peptides, such as LFchimera mdpi.comcdnsciencepub.comtandfonline.comcdnsciencepub.comresearchgate.netscholaris.ca. These constructs often show potentiated antimicrobial activity against a wide range of bacteria and fungi compared to the individual components mdpi.comcdnsciencepub.comcdnsciencepub.com. The synergistic effect is attributed to the combined action and spatial arrangement of the Lfcin and Lactoferrampin domains, mimicking their natural configuration within lactoferrin cdnsciencepub.comresearchgate.net.

LfcinB-Buforin II Chimeras: Chimeric peptides combining LfcinB motifs with Buforin II (BFII) have also been developed, demonstrating significant antifungal activity against Candida species researchgate.netmdpi.comresearchgate.net. These hybrid peptides, often incorporating modified or minimal active sequences, showcase the potential of combining different AMPs to create molecules with enhanced and broad-spectrum antimicrobial capabilities.

The ongoing exploration of LfcinB's SAR and the rational design of its derivatives continue to pave the way for the development of novel antimicrobial agents with improved efficacy and therapeutic potential.

Compound Name List:

Bovine Lactoferrin (bLF)

this compound (LfcinB)

Lactoferrampin

LFchimera

LfcinB(1-17)

LfcinB(4-14)

LfcinB(17-31)

LfcinB(18-28)

LfcinB(17-34)

LfcinB(20-25)

LfcinB(20-30)

LfcinB(21-25)Pal

LfcinB(4-9)

LFH (Bovine Lactoferrin pepsin hydrolysate)

(RRWQWR)2K-Ahx

(RRWQWR)4K2Ahx2C2

KKWQWK-Ahx-RLLRRLLR

(RRWQWR)2K-Ahx-RLLRRRLLR

LFcin17–30

LFampin265–284

Buforin II (BFII)

KW-WK

FP-PF

KK-KK

FW-WF

[Ala19]-LfcinB (17–31)

[A19]-LfcinB (17–31)2

LfcinB(17–31)2

LfcinB(20–25)2

LfcinB(20–25)4

Rh-LfcinB(4–9)

Mechanisms of Action of Lactoferricin B

Interactions with Biological Membranes

Lactoferricin (B1576259) B's primary mode of action involves targeting the bacterial cell membrane, leveraging electrostatic and hydrophobic interactions.

Lactoferricin B has been shown to interact with bacterial membranes, potentially leading to disruption. While some studies suggest it does not cause complete cell lysis, evidence points to mechanisms that compromise membrane integrity oup.comresearchgate.net. Models such as the "carpet model" propose that peptides align parallel to the membrane surface, accumulating to a critical concentration that destabilizes the lipid bilayer and leads to disruption frontiersin.orgnii.ac.jp. It has also been observed to attack the bacterial membrane, causing leakage of cytoplasmic contents toku-e.com.

A crucial initial step in this compound's action is its selective binding to negatively charged components on the bacterial surface. In Gram-negative bacteria, this involves interactions with lipopolysaccharides (LPS), and in Gram-positive bacteria, with lipoteichoic acids (TA) researchgate.netcore.ac.ukhealthprevent.net. The peptide's positively charged amino acid residues, such as arginine (Arg) and lysine (B10760008) (Lys), facilitate electrostatic attraction to these anionic structures nih.govnih.gov. Furthermore, this compound demonstrates a preference for binding to negatively charged phospholipid head groups, specifically phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL), which are abundant in bacterial membranes healthprevent.netcore.ac.uk. This selective binding is a key factor in its ability to target microbial cells over host cells, which typically have neutral membranes mdpi.com.

Upon binding, this compound induces significant changes in membrane potential, leading to depolarization of the cytoplasmic membrane in susceptible bacteria oup.comresearchgate.netmdpi.com. This depolarization can occur without causing gross membrane lysis or major leakage, suggesting a more controlled disruption or a prelude to intracellular action oup.comresearchgate.net. Studies indicate that the membrane potential itself plays a vital role, influencing the rate of this compound-induced membrane damage and permeabilization nii.ac.jpnih.gov. Evidence suggests that this compound can permeabilize both the inner and outer bacterial membranes core.ac.uk.

Interactions between this compound and lipid bilayers can lead to the formation of organized structures. Research using model membranes has shown that this compound can interact with lipid monolayers to form discoidal lipid-peptide assemblies at specific surface pressures acs.org. Molecular dynamics simulations suggest that peptide components, such as hydrophobic tails, can insert into the lipid bilayer, driven by specific amino acid residues nih.govnih.gov. These interactions can result in lipid segregation within the membrane or a general destabilization of the bilayer structure, contributing to its antimicrobial effect healthprevent.net.

Membrane Permeabilization and Depolarization Events

Intracellular Targets and Signaling Pathways in Antimicrobial Activity

Beyond its membrane-targeting actions, this compound can translocate across the bacterial cytoplasmic membrane to exert effects on intracellular targets researchgate.net.

This compound has been demonstrated to inhibit the synthesis of essential bacterial macromolecules, including DNA, RNA, and proteins, even at sublethal concentrations oup.commdpi.comresearchgate.netplos.org. These effects can lead to a cessation of vital cellular processes and contribute to bacterial death.

In Escherichia coli, this compound has been observed to cause an initial decrease in DNA synthesis, accompanied by an increase in RNA and protein synthesis. Subsequently, DNA synthesis may increase while RNA and protein synthesis decrease significantly. This pattern is often associated with bacterial filamentation, a morphological change indicating a disruption in cell division oup.commdpi.comresearchgate.net.

In contrast, Bacillus subtilis exhibits a more generalized inhibition, with all macromolecular synthesis being suppressed for at least 20 minutes, after which RNA synthesis may increase mdpi.comresearchgate.net.

Studies have also indicated that this compound can bind to bacterial genomic DNA and has been shown to inhibit the synthesis of DNA, RNA, and protein precursors in Staphylococcus aureus mdpi.com.

Furthermore, this compound has been identified to bind to specific intracellular targets, such as the response regulators BasR and CreB of two-component systems in E. coli. This binding may interfere with critical cellular signaling pathways, potentially affecting transcription and translation nih.gov.

Table 1: Effects of this compound on Macromolecular Synthesis in Bacteria

Bacterial SpeciesTime PointDNA SynthesisRNA SynthesisProtein SynthesisOther Observations
Escherichia coliInitialDecreasedIncreasedIncreasedInduced filamentation; significant decrease in protein/RNA synthesis after 10 min
Bacillus subtilis0-20 minInhibitedInhibitedInhibitedAll macromolecular synthesis inhibited; RNA synthesis increased after 20 min
Staphylococcus aureusSublethal Conc.InhibitedInhibitedInhibitedTime- and concentration-dependent inhibition

Compound Names Mentioned:

this compound (Lfcin B)

Lactoferrin

Bovine lactoferrin

Human lactoferrin

Lactoferrampin

Bovine lactoferrampin

Human lactoferricin

Bovine lactoferricin

Lactoferricin

this compound 17-41

this compound 17-31

Lactoferricin4

Lactoferricin5

Lactoferricin (aa17-41)

LfcinB

LfcinB(4-9)

Lfcin B 17-30

LfcinB6

C6-LfB6

LfB25

Lfcin B 4-9

Lfcin

LFampinB

LFampin

LFcin

Lfcin(1-11)

Lfcin DB

Lfcin C36G

Lipopolysaccharides (LPS)

Teichoic Acid (TA)

Phosphatidylglycerol (PG)

Cardiolipin (CL)

Interaction with Bacterial Topoisomerase Enzymes

While certain classes of antibiotics, such as fluoroquinolones, are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV—enzymes critical for DNA synthesis and replication—direct evidence for this compound alone acting as a topoisomerase inhibitor is not extensively detailed in the primary literature reviewed. However, studies exploring conjugates of Lfcin B with other agents have investigated its role in combination therapies that may involve topoisomerase inhibition as part of a broader antimicrobial strategy. mdpi.compreprints.orgresearchgate.netresearchgate.netdntb.gov.ua

Disruption of Two-Component System Response Regulator Phosphorylation (e.g., BasR, CreB)

A significant intracellular mechanism identified for this compound involves its interaction with bacterial two-component systems (TCSs). Lfcin B has been shown to bind specifically to the response regulators BasR and CreB in Escherichia coli nih.govcdnsciencepub.commdpi.comresearchgate.net. Through this binding, Lfcin B inhibits the phosphorylation of these response regulators by their cognate sensor kinases (BasS and CreC) nih.govresearchgate.net. This interference with the phosphorylation cascade disrupts the signal transduction pathways controlled by these TCSs. Consequently, Lfcin B reduces bacterial tolerance to environmental stresses, such as high ferric ion concentrations or minimal medium conditions, thereby impairing bacterial survival and growth nih.gov. Importantly, Lfcin B's action in this context appears to specifically target the phosphorylation step, as it does not inhibit the DNA-binding activity of BasR and CreB researchgate.net.

Modulation of Bacterial Cellular Processes

Beyond its interaction with TCSs, this compound influences broader bacterial cellular processes. It is capable of penetrating bacterial cell membranes and residing within the cytoplasm, indicating mechanisms beyond simple membrane disruption cdnsciencepub.comresearchgate.net. Lfcin B can depolarize bacterial membranes and induce the fusion of negatively charged liposomes, contributing to its bactericidal effects researchgate.netfrontiersin.org. Studies have also demonstrated that Lfcin B inhibits macromolecular synthesis, including DNA, RNA, and protein synthesis, in both Gram-positive and Gram-negative bacteria researchgate.netresearchgate.net. This intracellular targeting of essential biosynthetic pathways contributes to its slow but potent bactericidal action researchgate.net. Furthermore, Lfcin B employs a non-lytic strategy to target intracellular processes by binding to nucleic acids and proteins, and it can induce filamentation in bacteria like E. coli researchgate.netnih.gov. Its interaction with lipopolysaccharides (LPS) on Gram-negative bacteria also facilitates LPS release, further compromising bacterial integrity nih.gov.

Cellular Signaling Pathways in Anticancer Activity

This compound exhibits selective cytotoxicity towards cancer cells, a property attributed to differences in the cell membrane composition, particularly the higher negative charge on cancer cell surfaces, which attracts the cationic peptide uminho.ptresearchgate.net. Lfcin B modulates several key signaling pathways involved in cell survival, proliferation, and programmed cell death, thereby contributing to its anticancer effects.

Induction of Apoptosis Mechanisms (Extrinsic and Intrinsic Pathways)

Apoptosis, or programmed cell death, is a critical mechanism through which this compound exerts its anticancer effects uminho.ptecronicon.net. Lfcin B can trigger apoptosis via both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. It has been shown to induce mitochondrial-related apoptosis uminho.ptecronicon.net and stimulate caspases, key executioners of apoptosis, including Caspase-3, Caspase-8, and Caspase-9, in various cancer cell lines mdpi.com. The peptide's ability to induce ROS-dependent apoptosis further supports its role in initiating programmed cell death ecronicon.net. While the extrinsic pathway is typically initiated by death receptor ligation (e.g., Fas), and the intrinsic pathway by cellular stress leading to mitochondrial damage, Lfcin B's activation of caspases positions it as a modulator of both routes mdpi.comresearchgate.net.

Regulation of Cell Cycle Progression

This compound also influences cancer cell proliferation by inducing cell cycle arrest. It has been demonstrated to block the cell cycle in human colon cancer cells (CaCo-2) by prolonging the S phase, which is associated with the down-regulation of cyclin E1 levels mdpi.com. This effect on cell cycle progression is a common strategy employed by anticancer agents to halt tumor growth ecronicon.netresearchgate.net.

Modulation of Key Signaling Cascades (e.g., Akt, ERK, JNK/SAPK, p53)

This compound's impact on cancer cells is mediated through its modulation of critical intracellular signaling cascades:

  • Akt Pathway: this compound has been shown to inhibit Akt activity uminho.pt. Bovine lactoferrin (bLf), a precursor peptide, induces apoptosis by down-regulating the Akt pathway, specifically by dephosphorylating Akt at key residues (Thr308 and Ser473), thereby blocking downstream pro-survival signals nih.gov. While some studies indicate bLf can initially increase Akt phosphorylation, its overall effect in cancer cells can lead to Akt pathway inhibition, contributing to cell death uminho.pt. The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and metabolism, and its dysregulation is common in cancer mdpi.com.
  • ERK Pathway: The role of the ERK pathway in response to lactoferrin derivatives is complex. While bLf has been observed to enhance cell growth via ERK phosphorylation mdpi.com, in certain oral cancer contexts, ERK activation is linked to survival signaling, and its inhibition can potentiate Lfcin-p-induced cytotoxicity researchgate.net. In hepatocellular carcinoma (HCC) cells, lactoferrin has been shown to induce cell cycle arrest associated with ERK phosphorylation researchgate.net.
  • JNK/SAPK Pathway: this compound has been implicated in activating the JNK/SAPK pathway, which plays a role in apoptosis signaling researchgate.net. Studies have shown that Lfcin B can trigger apoptosis through the activation of caspases, including caspase-2, -3, and -9, consistent with JNK pathway involvement researchgate.net. In HCC, lactoferrin has been shown to induce apoptosis via increased phosphorylation of both p38 MAPK and JNK researchgate.net.
  • p53 Pathway: this compound, along with its parent protein lactoferrin, can modulate the p53 signaling pathway. bLf has been shown to induce cell cycle arrest by increasing the levels of phospho-p53 and its downstream effector, p21 nih.govcaldic.com. p53 activation leads to cell cycle arrest, senescence, or apoptosis, and its interaction with p21, a cyclin-dependent kinase inhibitor, is crucial for regulating cell cycle progression mdpi.com.
  • Data Tables

    Table 1: Antibacterial Activity of this compound (Lfcin B) and Derivatives Against Select Bacteria

    Peptide Bacteria MIC50 (µg/mL) MIC90 (µg/mL) MBC (µg/mL) Reference
    Lfcin E. coli 62.5 62.5 62.5 frontiersin.org
    Lfcin K. pneumoniae 15.6 15.6 15.6 frontiersin.org
    Lfcin P. aeruginosa 15.6 31.3 31.3 frontiersin.org
    Lfcin S. gallinarum 31.3 31.3 31.3 frontiersin.org
    bLf 20-29 E. coli 7.7 µM N/A N/A avma.org
    bLf 20-29 S. aureus 7.7 µM N/A N/A avma.org
    Oxidized Lfcin Various Bacteria 2–8 mM N/A N/A asm.org

    Note: MIC50: Minimum Inhibitory Concentration for 50% of bacteria; MIC90: Minimum Inhibitory Concentration for 90% of bacteria; MBC: Minimum Bactericidal Concentration. Units for bLf 20-29 are µM, and for oxidized Lfcin are mM. Direct comparison requires unit conversion.

    Table 2: Anticancer Activity (Cytotoxicity) of this compound and Derivatives Against Cancer Cell Lines

    Peptide Cancer Cell Line IC50 (nM or µM) Selectivity Index (SI) Reference
    LfcinB HL60 (Leukemia) 499 nM N/A mdpi.com
    Conjugate 3 HL60 (Leukemia) 3 nM N/A mdpi.com
    Conjugate 4 HEK293 (Normal) 108 nM N/A mdpi.com
    Dimeric Peptide Caco-2 10–45 µM N/A explorationpub.com
    Dimeric Peptide HT-29 12–34 µM N/A explorationpub.com

    Note: IC50: Half-maximal Inhibitory Concentration. SI: Selectivity Index (ratio of cytotoxicity against normal cells vs. cancer cells). Values are presented in nM and µM for clarity. Consistent SI data for LfcinB alone across studies is limited.

    Immunomodulatory and Anti-inflammatory Signaling Pathways

    ROS-Modulating Effects and Antioxidant Responses

    This compound, along with its parent protein lactoferrin, exhibits antioxidant properties by influencing the production and balance of Reactive Oxygen Species (ROS). Oxidative stress, characterized by an imbalance between ROS production and antioxidant defenses, is implicated in cellular damage and various pathological conditions. Lactoferrin has been shown to directly reduce intracellular ROS levels in certain cell types, thereby protecting them from oxidative damage under stress conditions mdpi.com. For instance, pre-treatment with lactoferrin significantly decreased ROS production in human mesenchymal stem cells exposed to hydrogen peroxide mdpi.com.

    Further research indicates that lactoferrin can modulate ROS production in a cell-type-specific manner. It may reduce ROS in some cells, potentially offering protection, while increasing ROS in others, which could amplify oxidative damage or contribute to therapeutic effects like selective cytotoxicity in cancer cells nih.gov. This modulation is linked to its ability to influence DNA damage response pathways and potentially enhance DNA repair mechanisms via NRF2-mediated antioxidant responses nih.gov. Lactoferricin peptides, including those derived from bovine lactoferrin, are also suggested to act as antioxidants by reducing harmful oxidative burdens imrpress.com. The iron-chelating ability of lactoferrin also contributes to its antioxidant function, as iron is a key participant in reactions that generate free radicals mdpi.comcdnsciencepub.comnih.gov.

    Antiviral Mechanisms

    This compound, and lactoferrin in general, demonstrates significant antiviral activity against a wide array of viruses, acting through multiple mechanisms that target various stages of the viral life cycle. Its cationic nature and specific amino acid sequences facilitate interactions with both viral particles and host cell components, thereby disrupting infection processes mdpi.comresearchgate.net.

    Interference with Viral Attachment and Entry to Host Cells

    A primary antiviral mechanism of this compound involves preventing viruses from attaching to and entering host cells mdpi.comijmrhs.com. This is often achieved by binding to host cell surface molecules that viruses utilize for initial attachment. Heparan Sulfate Proteoglycans (HSPGs) are frequently identified as key targets for this interaction mdpi.comnih.govnih.govtandfonline.comnih.govtandfonline.comrsc.org. By binding to HSPGs, this compound effectively blocks the sites necessary for viral adherence, thus inhibiting the initial step of infection ijmrhs.comtandfonline.com. This mechanism has been observed for various viruses, including coronaviruses like SARS-CoV-2 nih.govtandfonline.comtandfonline.com. Lactoferrin has also been shown to interfere with viral entry by binding to other cell surface receptors, such as low-density lipoprotein receptors (LDLR) nih.gov or transferrin receptor 1 (TfR1) for SARS-CoV-2 rsc.org.

    Direct Binding to Viral Surface Proteins and Glycosaminoglycans (e.g., HSPGs)

    The antiviral efficacy of this compound is strongly linked to its ability to directly interact with viral components and host cell receptors. As mentioned, HSPGs on the host cell surface are critical targets mdpi.comijmrhs.comnih.govnih.govtandfonline.comnih.govtandfonline.comrsc.org. Molecular modeling and experimental data suggest that the positively charged N-terminal region of lactoferrin, from which lactoferricin is derived (e.g., residues 17–41), is responsible for this binding to HSPGs nih.govtandfonline.comscienceopen.com. This interaction can be antagonized by heparin, a known HSPG mimetic, further confirming the role of HSPGs in lactoferrin's antiviral activity nih.govscienceopen.com.

    Beyond host cell receptors, this compound and lactoferrin can also bind directly to viral surface proteins. For SARS-CoV-2, lactoferrin has been shown to bind directly to the spike (S) protein, particularly its receptor-binding domain (RBD), thereby blocking virus-host cell interactions researchgate.netrsc.orgnih.gov. This direct binding to viral proteins is a significant factor in preventing viral attachment and entry mdpi.comresearchgate.net. Studies have also indicated binding to envelope proteins (E1 and E2) of the Hepatitis C Virus (HCV) nih.govacademie-sciences.fr.

    Inhibition of Viral Replication Enzymes (e.g., RNA-dependent RNA Polymerase)

    While direct binding to attachment sites is a primary mechanism, some evidence suggests that lactoferrin, and by extension this compound, may also interfere with intracellular viral replication processes. Specifically, bovine lactoferrin has been reported to inhibit the replication of SARS-CoV-2 by targeting the RNA-dependent RNA polymerase (RdRp) activity rsc.orgnih.gov. RdRp is a crucial enzyme for the replication of RNA viruses, making it a significant target for antiviral therapies frontiersin.orguochb.czresearchgate.net. Although direct studies focusing solely on this compound's inhibition of RdRp are less prevalent in the provided results compared to its attachment-blocking mechanisms, the established role of lactoferrin in this regard suggests a potential for this compound as well.

    Enhancement of Host Antiviral Immune Responses

    Lactoferrin and its derivatives, including this compound, can also exert antiviral effects indirectly by modulating and enhancing the host's own immune defenses nih.govrsc.orgresearchgate.netnih.govresearchgate.net. Lactoferrin has immunomodulatory properties that can influence the activity of immune cells and regulate the release of cytokines nih.govresearchgate.net. It can promote the recruitment, activation, and maturation of antigen-presenting cells (APCs) and enhance the production of antiviral mediators like type I interferons (IFNs) rsc.orgnih.gov. By boosting these innate and adaptive immune responses, lactoferrin strengthens the host's ability to combat viral infections nih.gov.

    Compound List:

    this compound

    Lactoferrin (LF)

    Bovine Lactoferrin (BLF)

    Human Lactoferrin (HLF)

    Heparan Sulfate Proteoglycans (HSPGs)

    Reactive Oxygen Species (ROS)

    RNA-dependent RNA Polymerase (RdRp)

    Interferons (IFNs)

    Tumor Necrosis Factor-alpha (TNF-α)

    Interleukin-6 (IL-6)

    Interleukin-10 (IL-10)

    Interleukin-4 (IL-4)

    Lipopolysaccharide (LPS)

    Mitogen-Activated Protein Kinase (MAPK)

    Nuclear Factor-kappa B (NF-κB)

    Angiotensin Converting Enzyme 2 (ACE2)

    Spike (S) protein

    Receptor-Binding Domain (RBD)

    Heparan Sulfate (HS)

    Heparin

    Adenovirus

    Papillomavirus

    Echovirus 6

    Herpes Simplex Virus (HSV)

    Cytomegalovirus (CMV)

    Hepatitis B Virus (HBV)

    Hepatitis C Virus (HCV)

    Influenza Virus

    Rotavirus

    Norovirus

    Human Immunodeficiency Virus (HIV)

    Human Papilloma Virus (HPV)

    Respiratory Syncytial Virus (RSV)

    Enterovirus 71 (EV 71)

    Toscana Virus (TosV)

    Bovine Viral Diarrhea Virus (BVDV)

    Mayaro Virus (MAYV)

    Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2)

    Human Coronavirus OC43 (HCoV-OC43)

    Human Coronavirus NL63 (HCoV-NL63)

    Human Coronavirus 229E (HCoV-229E)

    Lipoteichoic Acid

    Lipid A

    Low-Density Lipoprotein Receptors (LDLR)

    Transferrin Receptor 1 (TfR1)

    TMPRSS2

    Cathepsin L (CTSL)

    Mpro (3CLpro)

    MX1

    IFITM3

    Biological Activities and Cellular Effects of Lactoferricin B in Vitro Studies

    Antimicrobial Activity Spectrum

    Lactoferricin (B1576259) B exhibits a robust antimicrobial profile, demonstrating efficacy against a wide array of microorganisms. Its activity is primarily attributed to its ability to interact with and disrupt microbial cell membranes.

    Efficacy Against Gram-Positive Bacterial Strains

    Lactoferricin B has shown significant bactericidal activity against numerous Gram-positive bacteria. Studies have documented its effectiveness against strains such as Staphylococcus aureus, including antibiotic-resistant variants like MRSA, and Enterococcus faecalis avma.orgresearchgate.netmdpi.comtandfonline.comnih.govfrontiersin.org. Minimum Inhibitory Concentration (MIC) values for S. aureus have been reported in the range of 1.6–6.3 µg/mL, while MIC50 values against E. faecalis and S. aureus have been observed between 1.6–198.0 μM mdpi.comfrontiersin.org. The peptide's cationic nature facilitates its interaction with the negatively charged components of Gram-positive bacterial cell walls, such as teichoic acid, leading to membrane destabilization and cell death nih.gov.

    Efficacy Against Gram-Negative Bacterial Strains

    The peptide also displays considerable activity against Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella species avma.orgresearchgate.netmdpi.comnih.govfrontiersin.orgoup.comoup.comnih.gov. MIC values for E. coli and Pseudomonas species have been reported in the range of 6.3–12.5 µg/mL mdpi.com. This compound's mechanism against Gram-negative bacteria involves binding to lipopolysaccharides (LPS) in the outer membrane, disrupting its integrity and leading to cell lysis nih.govmdpi.comdpi.qld.gov.au. Studies have indicated that Lfcin, the core antimicrobial peptide, exhibits superior efficacy against Gram-negative bacteria compared to some of its derivatives nih.gov.

    Antifungal Activity Investigations

    This compound has demonstrated antifungal properties, particularly against Candida species, a common cause of opportunistic fungal infections. It has been shown to be bactericidal against Candida albicans oup.com. Research indicates susceptibility of Candida tropicalis, Candida krusei, and Candida albicans to this compound frontiersin.org. Furthermore, studies have evaluated its in vitro antifungal activity against Malassezia pachydermatis, a yeast implicated in otitis externa in companion animals, with minimal fungicidal concentrations (MFC50 and MFC90) observed at 13.3% and 20% solutions, respectively researchgate.net.

    Antiparasitic Activity

    Beyond bacteria and fungi, this compound and related lactoferrin-derived peptides have shown antiparasitic activity against certain protozoan parasites. Notably, inhibition of the trophozoite stage of Entamoeba histolytica has been reported frontiersin.orgnih.gov. Additionally, lactoferrin and its peptides have demonstrated activity against Babesia caballi and Babesia equi, and against Giardia lamblia and Giardia intestinalis, often by sequestering essential iron or directly disrupting parasite membranes frontiersin.orgnih.govencyclopedia.pub.

    Synergistic Interactions with Conventional Antimicrobial Agents

    This compound has been observed to enhance the efficacy of conventional antibiotics and antifungal agents when used in combination. Synergistic effects have been reported with ciprofloxacin (B1669076) and ceftazidime (B193861) against Pseudomonas aeruginosa and Staphylococcus aureus oup.comnih.gov. Combinations with minocycline (B592863) have shown synergistic effects against antibiotic-resistant Staphylococcus aureus tandfonline.com. Furthermore, synergistic activity has been noted with azole antifungal agents, such as fluconazole, against Candida albicans, including azole-resistant strains mdpi.comfrontiersin.orgfrontiersin.orgteikyo-u.ac.jp. Synergy has also been demonstrated with novobiocin (B609625) against P. aeruginosa asm.org. These combinations suggest a potential for overcoming antimicrobial resistance and improving therapeutic outcomes.

    Anticancer Activity Research

    This compound exhibits cytotoxic activity against a range of cancer cell lines in vitro, indicating potential as an anticancer agent. Its mechanism of action in cancer cells often involves interaction with the cell membrane, leading to destabilization, pore formation, and induction of apoptosis nih.govresearchgate.netbrieflands.comnih.gov. Studies have shown selective cytotoxicity against neuroblastoma cell lines, with minimal effects on non-transformed fibroblasts nih.gov. Bovine this compound has demonstrated broad-spectrum anticancer activity against leukemia, fibrosarcoma, and carcinoma cell lines researchgate.netnih.gov. Research has also explored modified this compound derivatives, such as dimeric peptides, which have shown enhanced selectivity and potency against colon cancer cell lines, with IC50 values in the range of 10–45 μM explorationpub.com.

    Selective Cytotoxic Effects on Various Cancer Cell Lines

    This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines, often with notable selectivity over normal cells. This selectivity is thought to stem from differences in the cell membrane composition, such as a higher negative charge density on cancer cell membranes, which facilitates electrostatic interaction with the cationic this compound nih.govuminho.ptmdpi.commdpi.comnih.gov.

    Oral Squamous Carcinoma: Studies have shown this compound and its derivatives to be effective against oral squamous cell carcinoma (OSCC) cell lines, such as CAL27 and SCC15. A tetrameric peptide derived from this compound exhibited over 90% cytotoxic activity against these OSCC lines nih.govnih.gov. This compound itself demonstrated approximately 56.6% cytotoxicity against CAL27 cells at a concentration of 1.25 μM, with a lower effect (11.2%) on SCC15 cells at the same concentration nih.gov.

    Leukemic Cell Lines: this compound has been shown to induce cell death in human leukemia cell lines, including Jurkat T cells and HL60 cells nih.govmdpi.comresearchgate.netcapes.gov.br. For instance, this compound exhibited an EC50 value of approximately 499 nM against HL60 cells mdpi.com.

    Colon Cancer Cell Lines: Research indicates that this compound and its modified peptides possess cytotoxic activity against colon cancer cell lines like HT-29, HCT-116, and Caco-2 mdpi.comexplorationpub.comexplorationpub.comresearchgate.net. Dimeric peptides derived from this compound have demonstrated potent and selective cytotoxic effects, with IC50 values for Caco-2 cells ranging between 10–45 μM explorationpub.comresearchgate.net.

    Cervical Cancer Cell Lines: HeLa and SiHa cervical cancer cell lines have been investigated for their sensitivity to Lactoferrin and its derivatives. Bovine Lactoferrin (bLf) has shown inhibitory effects on HeLa cells, with significant growth inhibition observed at a concentration of 1 μmol/L nih.govexplorationpub.comcdnsciencepub.comdntb.gov.ua.

    Prostate Cancer Cell Lines: this compound and its parent protein, bovine lactoferrin, have demonstrated anticancer activity against prostate cancer cell lines such as PC-3 and DU-145 mdpi.comexplorationpub.comnih.govnih.govresearchgate.net. Bovine lactoferrin has been shown to inhibit proliferation and induce apoptosis in PC-3 cells, and to induce cell death and G1-phase arrest in DU-145 cells nih.govnih.gov.

    Gastric Cancer Cell Lines: Lactoferricin B25, a peptide fragment of bovine lactoferrin, exhibited potent anticancer capability against the human gastric cancer cell line AGS, with a half-maximal inhibitory concentration (IC50) of 64 μM nih.gov.

    Table 1: Cytotoxic Effects of this compound and Derivatives on Cancer Cell Lines

    Cancer Cell Line TypeSpecific Cell Line(s)This compound / DerivativeReported Effect / IC50 ValueReference
    Oral Squamous CarcinomaCAL27, SCC15LfcinB56.6% cytotoxicity (CAL27), 11.2% (SCC15) at 1.25 μM nih.gov
    CAL27, SCC15Tetrameric LfcinB(20-25)4>90% cytotoxicity nih.govnih.gov
    LeukemicHL60LfcinBEC50 ~499 nM mdpi.com
    Colon CancerCaco-2Dimeric LfcinB derivativesIC50 10–45 μM explorationpub.comresearchgate.net
    Cervical CancerHeLabLfInhibition at 1 μmol/L cdnsciencepub.com
    Prostate CancerDU-145bLfInduces cell death nih.gov
    Gastric CancerAGSLFcinB25IC50 64 μM nih.gov

    Apoptosis Induction in Cancer Cells

    This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This process is primarily mediated through the intrinsic (mitochondrial) pathway uminho.ptnih.govresearchgate.netmdpi.com. Key mechanisms involved include:

    Reactive Oxygen Species (ROS) Generation: this compound treatment can lead to increased production of ROS, contributing to cellular stress and triggering apoptotic cascades uminho.ptnih.govresearchgate.net.

    Mitochondrial Dysfunction: The peptide disrupts mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm uminho.ptnih.govresearchgate.net.

    Caspase Activation: The release of cytochrome c initiates the formation of the apoptosome, which activates caspase-9. This, in turn, activates executioner caspases, particularly caspase-3, leading to the characteristic DNA fragmentation and cellular dismantling of apoptosis uminho.ptnih.govnih.govmdpi.com. Studies have also implicated caspase-2 in the initial stages of mitochondrial disruption, followed by caspase-9 and caspase-3 activation nih.gov. Caspase-7 and caspase-8 have also been noted in some contexts nih.govmdpi.com.

    Inhibition of Autophagy: In certain cancer cell lines, this compound has been observed to inhibit autophagy at a late stage, thereby enhancing the apoptotic process nih.gov.

    Table 2: Mechanisms of this compound-Induced Apoptosis

    Pathway ComponentEffect of this compoundKey Caspases InvolvedReference(s)
    Intrinsic Pathway
    Reactive Oxygen Species (ROS)Increased productionN/A uminho.ptnih.govresearchgate.net
    Mitochondrial Membrane PotentialDisruption/DepolarizationN/A nih.govresearchgate.net
    Cytochrome c ReleaseIncreased release from mitochondriaN/A uminho.ptnih.gov
    Apoptosome FormationFacilitated by released cytochrome cCaspase-9 nih.govmdpi.com
    Caspase ActivationActivation of Caspase-2, -9, -3, -7Caspase-2, -9, -3, -7 uminho.ptnih.govnih.govmdpi.com
    PARP CleavageCleavage and activationCaspase-3 nih.gov
    Autophagy ModulationInhibition at late stage, enhancing apoptosisN/A nih.gov
    Extrinsic Pathway Generally not involvedCaspase-8 nih.gov

    Cell Proliferation Inhibition

    Beyond inducing cell death, this compound also actively inhibits the proliferation and growth of cancer cells. This effect has been observed across various cancer types, including colon, gastric, and prostate cancers explorationpub.comexplorationpub.comcdnsciencepub.comnih.govnih.gov. By interfering with cellular processes essential for growth and division, this compound can effectively halt tumor progression in vitro.

    Immunomodulatory Effects

    Lactoferrin, and by extension its peptide derivative this compound, plays a significant role in modulating the host's immune response, influencing both innate and adaptive immunity.

    Modulation of Inflammatory Cytokine Profiles in Immune Cells

    Lactoferrin exhibits a complex regulatory role in inflammation. While it can activate macrophages to release pro-inflammatory mediators like TNF-α and IL-6 mdpi.comimrpress.com, it also possesses potent anti-inflammatory properties. It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-6, and IL-8, while simultaneously increasing the levels of anti-inflammatory cytokines like IL-10 mdpi.comimrpress.comrsc.org. Bovine lactoferricin specifically downregulates lipopolysaccharide (LPS)-induced pro-inflammatory cytokines and regulates inflammatory signaling pathways, including NF-κB and MAPK imrpress.com.

    Influence on Phagocytic Activity and Antigen-Presenting Cell Maturation

    Lactoferrin is recognized for its ability to influence the function of antigen-presenting cells (APCs), such as monocytes and dendritic cells (DCs) mdpi.comnih.govnih.govcdnsciencepub.commdpi.com. It can promote the maturation of DCs, enhancing their capacity to stimulate T-cell proliferation and cytokine release mdpi.comnih.govnih.gov. Recombinant human lactoferrin (talactoferrin, TLF) has been shown to upregulate key maturation markers (CD80, CD83, CD86) on human DCs and to induce the production of pro-inflammatory cytokines such as IL-1β and TNF-α, mediated through Toll-like receptors 2 and 4 nih.govnih.gov. Furthermore, Lactoferrin has been observed to increase the phagocytic activity of macrophages mdpi.com.

    Anti-inflammatory Effects

    The anti-inflammatory properties of Lactoferrin and this compound are mediated through multiple mechanisms. They can interfere with key inflammatory signaling pathways, including NF-κB and MAPK, thereby suppressing the production of pro-inflammatory mediators imrpress.comrsc.org. This compound specifically acts to attenuate the effects of inflammatory molecules like IL-1 and LPS, reducing the production of pro-inflammatory factors such as iNOS and IL-6 imrpress.comnih.gov. By binding to and neutralizing LPS, Lactoferrin can prevent the activation of TLR4 signaling pathways, which are critical triggers of inflammatory responses in macrophages and monocytes imrpress.comrsc.org.

    Advanced Research Methodologies and Techniques in Lactoferricin B Studies

    "Omics" Approaches for Comprehensive Biological Insight

    "Omics" technologies, such as proteomics and transcriptomics, offer powerful tools for systematically identifying and quantifying biomolecules within a biological system. By analyzing the complete set of proteins (proteome) or RNA transcripts (transcriptome) present in a cell or organism under specific conditions, these approaches provide a broad overview of cellular responses and molecular interactions. This is particularly crucial for understanding the multifaceted actions of peptides like Lfcin B, which can target multiple cellular components and pathways.

    Proteomics (e.g., Proteome Chips for Target Identification)

    Proteomics, the large-scale study of proteins, plays a critical role in identifying the direct molecular targets of Lfcin B. Proteome chips, which immobilize a vast array of proteins from a specific organism, serve as high-throughput platforms for screening interactions. By probing these chips with labeled Lfcin B, researchers can systematically identify proteins that bind to the peptide, thereby revealing its potential intracellular targets and mechanisms of action.

    Studies employing Escherichia coli (E. coli) proteome chips have successfully identified several intracellular targets of Lfcin B. These investigations revealed that Lfcin B binds to multiple proteins, suggesting a complex mode of action. For instance, Lfcin B has been shown to interact with phosphoenolpyruvate (B93156) carboxylase, indicating a potential role in pyruvate (B1213749) metabolism and leading to pyruvate accumulation in E. coli plos.orgnih.gov. Furthermore, research has identified Lfcin B's binding to BasR and CreB, which are response regulators within the bacterial two-component system. This interaction leads to the inhibition of phosphorylation of these regulators and their cognate sensor kinases (BasS and CreC), ultimately affecting the bacteria's tolerance to environmental stimuli researchgate.netnih.gov.

    Using yeast proteome microarrays, researchers have identified a substantial number of protein targets for Lfcin B, with approximately 140 unique yeast protein targets detected mdpi.com. Gene Ontology (GO) enrichment analysis of these targets indicated that Lfcin B engages with proteins involved in various biological processes, molecular functions, and cellular components, including "ribonucleoprotein complex binding" and "enzyme binding" mdpi.com. These findings underscore the broad range of cellular machinery that Lfcin B can interact with. Validation of these interactions often involves techniques such as fluorescence polarization (FP) assays and knockout assays to confirm the binding and functional relevance of the identified targets plos.orgnih.gov.

    Table 1: Identified Intracellular Protein Targets of Lactoferricin (B1576259) B

    Identified Protein TargetOrganism/System StudiedFunctional Pathway/Process AffectedCitation
    Phosphoenolpyruvate carboxylaseEscherichia coliPyruvate metabolism; metabolic processes plos.orgnih.gov
    BasR (Response regulator)Escherichia coliTwo-component system; phosphorylation regulation researchgate.netnih.gov
    CreB (Response regulator)Escherichia coliTwo-component system; phosphorylation regulation researchgate.netnih.gov
    Proteins affecting TCA cycleEscherichia coliTricarboxylic Acid (TCA) cycle; metabolic processes plos.orgnih.gov
    Ribonucleoprotein complex binding proteinsYeastRibonucleoprotein complex binding; molecular function mdpi.com
    Enzyme binding proteinsYeastEnzyme binding; molecular function mdpi.com

    Transcriptomics for Gene Expression Profiling

    Transcriptomics, the study of the complete set of RNA transcripts produced by a genome under specific conditions, provides insights into how Lfcin B influences cellular behavior by altering gene expression patterns. Gene expression profiling, often conducted using microarrays or RNA sequencing, allows researchers to identify genes that are up- or down-regulated in response to Lfcin B treatment.

    In studies examining the effects of Lfcin B on human colorectal cancer cells (HT-29), transcriptome analysis revealed that the peptide can activate several critical signaling pathways. These include pathways associated with p53, apoptosis, and angiopoietin signaling nih.gov. Furthermore, immunoblotting confirmed that Lfcin B treatment led to an increased expression of key proteins involved in tumor suppression, such as caspase-8, p53, and p21, and induced apoptosis in these cancer cells nih.gov. These findings highlight transcriptomics as a vital tool for understanding the cellular and molecular responses mediated by Lfcin B in disease contexts. While some studies focus on Lactoferrin (Lf) itself, they demonstrate the application of transcriptomic profiling in understanding the broader effects of lactoferrin-derived compounds on cellular processes, such as neurodevelopment and metabolic phenotypes longdom.orgnih.gov.

    Table 2: Key Genes and Pathways Modulated by Lactoferricin B in Transcriptomic Studies

    Affected Gene/PathwayBiological Context/Cell TypeObserved EffectCitation
    p53 signaling pathwayHuman colorectal cancer cells (HT-29)Activated; increased p53 expression nih.gov
    Apoptosis signaling pathwayHuman colorectal cancer cells (HT-29)Activated; increased caspase-8 expression nih.gov
    Angiopoietin signaling pathwayHuman colorectal cancer cells (HT-29)Activated nih.gov
    p21Human colorectal cancer cells (HT-29)Increased expression nih.gov
    BDNF signaling pathwayPiglet hippocampus (Lactoferrin study)Upregulated (illustrative of transcriptomic application for lactoferrin derivatives) longdom.org
    Toll-like receptor signalingLatino youth whole blood (Lactoferrin study)Enriched pathway (illustrative of transcriptomic application for lactoferrin derivatives) nih.gov
    B cell receptor signalingLatino youth whole blood (Lactoferrin study)Enriched pathway (illustrative of transcriptomic application for lactoferrin derivatives) nih.gov

    Compound List:

    this compound (Lfcin B)

    Lactoferrin (Lf)

    Histatin-5

    Bovine lactoferrin (bLf)

    Bovine lactoferricin (LfcinB)

    Phosphoenolpyruvate carboxylase

    BasR

    CreB

    BasS

    CreC

    Caspase-8

    p53

    p21

    BDNF

    Future Research Directions and Unanswered Questions

    Elucidating Uncharacterized Molecular Mechanisms

    Despite significant progress, the precise molecular mechanisms by which Lactoferricin (B1576259) B exerts its diverse biological effects are not fully elucidated. While it is known to disrupt bacterial membranes through electrostatic interactions with anionic components like lipopolysaccharides (LPS) and teichoic acids, and potentially target intracellular components such as response regulators in two-component systems (e.g., BasR and CreB) oup.comnih.govresearchgate.netnih.gov, the complete spectrum of its intracellular targets and signaling pathways remains an area for deeper investigation.

    For instance, its anticancer activity involves inducing apoptosis through mitochondrial pathways and influencing cell cycle arrest uminho.ptnih.gov. However, the specific proteins and pathways modulated by LfcinB in different cancer types require further detailed characterization. Understanding how LfcinB interacts with specific cellular components in cancer cells, compared to normal cells, could provide insights into its selective cytotoxicity uminho.ptdirectivepublications.orgresearchgate.net. Furthermore, research into its potential immunomodulatory functions warrants more in-depth study to understand its impact on host defense mechanisms mdpi.com.

    Development of Advanced Peptide Engineering Strategies

    The native structure of Lactoferricin B, while potent, presents opportunities for enhancement through peptide engineering. Strategies aim to improve its stability, bioavailability, specificity, and potency, as well as to reduce potential off-target effects. Research has explored modifications such as amino acid substitutions (e.g., replacing arginine with ornithine or D-arginine) to enhance selectivity and reduce toxicity, particularly in anticancer applications explorationpub.com.

    The development of dimeric or chimeric peptides, combining LfcinB with other antimicrobial peptides or agents, has shown promise in potentiating activity and broadening the spectrum of action cdnsciencepub.comnih.govresearchgate.net. Studies have also investigated the impact of disulfide bonds and sequence truncations on activity frontiersin.orgdpi.qld.gov.au. Future efforts may focus on rational design approaches, employing computational tools and structure-activity relationship (SAR) studies to create optimized LfcinB analogs with tailored properties for specific therapeutic targets, such as improved penetration of bacterial cell walls or enhanced binding to cancer cell surface receptors nih.govresearchgate.net.

    Integration of Multi-Omics Data for Systems-Level Understanding

    To gain a comprehensive understanding of this compound's complex interactions within biological systems, the integration of multi-omics data is crucial. This approach combines information from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of cellular responses and molecular pathways affected by LfcinB nih.govnih.govrsc.org.

    For example, proteomic studies have identified intracellular targets of LfcinB in bacteria, such as response regulators BasR and CreB, and proteins involved in metabolic processes like the tricarboxylic acid (TCA) cycle and pyruvate (B1213749) metabolism nih.govresearchgate.netnih.gov. Integrating these proteomic findings with transcriptomic data could reveal how LfcinB influences gene expression related to these pathways. Similarly, applying multi-omics approaches to cancer cell models could elucidate the intricate signaling networks, metabolic reprograming, and epigenetic changes induced by LfcinB. Such integrated analyses are essential for deciphering resistance mechanisms, identifying biomarkers, and predicting therapeutic responses nih.govsib.swiss.

    Exploration of Novel Biotechnological Applications Beyond Established Activities

    While this compound is well-recognized for its antimicrobial and anticancer properties, its potential extends to several other biotechnological applications. Research is exploring its use in food preservation to control microbial spoilage researchgate.net. Furthermore, its ability to interact with cell membranes and its inherent bioactivity suggest potential roles in drug delivery systems, particularly when formulated with nanomaterials, to enhance targeted delivery and efficacy researchgate.net.

    The immunomodulatory properties of lactoferrin, and potentially its derivatives like LfcinB, could be leveraged for applications in immune system modulation or as adjuvants in vaccines. Its potential to interact with DNA and its structural flexibility might also open avenues for applications in diagnostics or as components in biomaterials. Continued exploration of its interactions with various biological molecules and systems will undoubtedly uncover further novel biotechnological uses.

    Q & A

    Q. What experimental models are commonly used to study the antimicrobial mechanisms of Lactoferricin B?

    • Methodological Answer : Researchers employ in vitro assays such as fluorimetry using the fluorescent probe 1-N-phenylnaphthylamine (NPN) to measure outer membrane permeabilization in Gram-negative bacteria . Minimum Inhibitory Concentration (MIC) assays are standard for evaluating antimicrobial efficacy against diverse bacterial strains, with protocols standardized by CLSI guidelines. Structural studies often utilize nuclear magnetic resonance (NMR) or circular dichroism (CD) spectroscopy in membrane-mimetic environments (e.g., sodium dodecyl sulfate micelles) to elucidate peptide-lipid interactions .

    Table 1 : Common Experimental Models for this compound Studies

    Model TypeKey MetricsExample ApplicationReferences
    Fluorimetry (NPN uptake)Membrane permeability kineticsComparing peptide efficacy
    MIC assaysGrowth inhibition thresholdsStrain-specific susceptibility
    NMR/CD spectroscopySecondary structure analysisLipid-binding domain characterization

    Q. How is this compound sourced and purified for academic research?

    • Methodological Answer : this compound is typically derived from enzymatic cleavage of lactoferrin (e.g., pepsin digestion) or synthesized via solid-phase peptide synthesis (SPPS). Purification involves reversed-phase high-performance liquid chromatography (RP-HPLC) with C18 columns, followed by mass spectrometry (MS) for validation of molecular weight and purity . Recombinant expression in E. coli systems is also used, requiring codon optimization and inclusion body refolding protocols .

    Advanced Research Questions

    Q. What methodologies are used to analyze the relationship between this compound’s structural motifs and its antimicrobial activity?

    • Methodological Answer : Structure-activity relationship (SAR) studies combine mutagenesis with biophysical assays. For example, truncation or substitution of arginine/tryptophan residues (critical for membrane interaction) is assessed via MIC assays and fluorescence microscopy. Synchrotron radiation small-angle X-ray scattering (SAXS) can map peptide-lipid bilayer interactions in real time .

    Q. How can researchers address conflicting data on this compound’s cytotoxicity in eukaryotic cells?

    • Methodological Answer : Contradictions often arise from variations in cell lines, peptide concentrations, and exposure times. Standardized cytotoxicity assays (e.g., MTT or LDH release) should be paired with hemolysis tests using erythrocytes. Dose-response curves and time-lapse imaging can differentiate between selective antimicrobial activity and non-specific cytotoxicity .

    Q. What strategies improve the stability and bioavailability of this compound in in vivo models?

    • Methodological Answer : Cyclization via disulfide bonds or PEGylation reduces proteolytic degradation. Encapsulation in liposomes or nanoparticles enhances tissue targeting. Pharmacokinetic studies using radiolabeled peptides (e.g., tritium) or HPLC-MS quantify bioavailability in serum .

    Data Analysis & Experimental Design

    Q. How should researchers design experiments to resolve contradictions in reported MIC values across studies?

    • Methodological Answer : Controlled variables include bacterial growth phase (log vs. stationary), culture media composition, and peptide solubilization buffers. Statistical frameworks like ANOVA with post-hoc tests (e.g., Tukey’s HSD) account for inter-experimental variability. Meta-analyses of published data using PRISMA guidelines can identify confounding factors .

    Q. What are best practices for validating this compound’s immunomodulatory effects in complex biological systems?

    • Methodological Answer : Use primary immune cells (e.g., macrophages) and cytokine profiling (ELISA or multiplex assays) to measure inflammatory responses. In vivo models (e.g., murine infection) require ethical approval and strict adherence to ARRIVE guidelines for experimental rigor. Flow cytometry tracks immune cell activation markers (e.g., CD86/CD206) .

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.